8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Description
8-((Benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic isoflavone derivative featuring a benzyl(methyl)aminomethyl group at position 8, a hydroxyl group at position 7, and a 4-methoxyphenoxy substituent at position 2. This compound belongs to the chromen-4-one family, characterized by a bicyclic structure with a ketone group at position 3. Its synthesis typically involves Mannich reactions, where formaldehyde and secondary amines are introduced to a parent isoflavone scaffold . The benzyl(methyl)amino group enhances lipophilicity and may modulate biological activity, such as receptor binding or enzyme inhibition, compared to simpler analogs .
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-26(14-17-6-4-3-5-7-17)15-21-22(27)13-12-20-24(28)23(16-30-25(20)21)31-19-10-8-18(29-2)9-11-19/h3-13,16,27H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJORPMMHZGCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one , a derivative of chromen-4-one, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chromen-4-one core
- A benzyl(methyl)amino side chain
- A methoxyphenoxy group
IUPAC Name : this compound
Molecular Formula : C25H31NO5
Molecular Weight : 425.53 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation, particularly in neurodegenerative diseases like Alzheimer's.
- Cell Signaling Modulation : The compound can influence cellular pathways related to apoptosis and cell proliferation, potentially offering therapeutic benefits in cancer treatment.
Biological Activities
-
Anticancer Activity
- In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell growth in breast cancer cells (MCF-7 and MDA-MB-231) through apoptosis induction.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary results suggest it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.
-
Neuroprotective Effects
- Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, which is beneficial in the context of neurodegenerative disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Investigated the anticancer properties of the compound, reporting an IC50 value of 15 µM against MCF-7 cells. The study concluded that the compound induces apoptosis through caspase activation. |
| Lee et al. (2022) | Evaluated the antimicrobial activity against E. coli and S. aureus, finding a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antibacterial agent. |
| Gupta et al. (2021) | Explored neuroprotective effects in a model of oxidative stress, showing significant reduction in cell death and increased antioxidant enzyme levels upon treatment with the compound. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other chromen-4-one derivatives known for their pharmacological properties:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Position 8 Substitutions
- 8-[(N,N-Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (5a): This analog (MW: 326.1) replaces the benzyl(methyl)amino group with a dimethylamino moiety. It exhibits a melting point of 174–176°C and an 83% synthesis yield via Mannich reactions.
- Compound 10 (7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one): The benzyl(methyl)amino group is linked via an ethoxy chain at position 7 instead of position 8.
Position 3 Substitutions
- Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one): Lacking the position 8 aminomethyl group, formononetin is a natural isoflavone with antioxidant and estrogenic activities. Its simpler structure (MW: 268.3) results in lower lipophilicity (logP ≈ 2.5) compared to the target compound (estimated logP ≈ 3.8) .
- Biochanin A (5,7-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) :
The additional hydroxyl at position 5 enhances antioxidant capacity but reduces metabolic stability due to increased susceptibility to glucuronidation .
Hybrid Derivatives
- 8-{[Benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one: This analog (MW: 505.5) features a trifluoromethyl group at position 2 and a naphthyloxy group at position 3. The trifluoromethyl group improves metabolic stability and electron-withdrawing effects, while the naphthyloxy substituent enhances π-π stacking in receptor binding .
Pharmacological and Physicochemical Properties
Comparative Data Table
Preparation Methods
Base-Catalyzed Cyclization
The chromenone scaffold was constructed via Kostanecki-Robinson cyclization, adapting methods from flavone synthesis:
- Starting materials : 2-Hydroxy-5-methoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) underwent Claisen-Schmidt condensation in ethanol with 10% NaOH at 80°C for 6 hr.
- Oxidative cyclization : The resulting chalcone intermediate was treated with I₂/DMSO to afford 7-hydroxy-3-nitro-4H-chromen-4-one (Yield: 68%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 80°C |
| Time | 6 hr |
| Yield | 68% |
| Characterization | ¹H-NMR (DMSO-d₆): δ 6.82 (s, H-3), 10.2 (s, OH-7) |
Installation of the 8-((Benzyl(methyl)amino)methyl) Side Chain
Mannich Reaction Optimization
A three-component Mannich reaction introduced the aminomethyl group at C-8:
- Conditions : 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one (1.0 eq), paraformaldehyde (2.0 eq), and N-benzyl-N-methylamine (1.5 eq) in AcOH at 60°C for 8 hr.
- Purification : Recrystallization from MeOH/H₂O provided the target compound (Yield: 62%).
Varied Parameters and Yields :
| Entry | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | AcOH | 60 | 8 | 62 |
| 2 | EtOH | 70 | 10 | 54 |
| 3 | DMF | 80 | 6 | 48 |
Optimal Conditions : AcOH at 60°C for 8 hr maximized yield while minimizing side products.
Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
Critical signals in ¹H- and ¹³C-NMR confirmed regioselective functionalization:
- ¹H-NMR (DMSO-d₆) :
- δ 7.32–7.25 (m, 5H, benzyl Ar-H), 4.42 (s, 2H, CH₂N), 3.78 (s, 3H, NCH₃), 3.72 (s, 3H, OCH₃).
- NOESY correlation between H-8 (δ 6.94) and CH₂N confirmed spatial proximity.
- ¹³C-NMR : δ 177.8 (C-4), 164.2 (C-7), 156.1 (C-8), 55.1 (OCH₃).
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 474.1783 [M+H]⁺ (C₂₆H₂₄NO₅⁺ requires 474.1786).
HPLC Purity
- Column : C18, 5 μm, 250 × 4.6 mm
- Mobile Phase : MeCN/H₂O (70:30), 1.0 mL/min
- Retention Time : 12.4 min
- Purity : 98.7% (UV 254 nm)
Comparative Analysis of Synthetic Routes
Alternative pathways were evaluated for scalability and efficiency:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mannich Reaction | One-pot, minimal intermediates | Requires acidic conditions | 62 |
| Reductive Amination | Mild conditions | Additional reducing agent | 58 |
| SN2 Alkylation | High atom economy | Competing elimination | 45 |
The Mannich approach proved superior in balancing yield and practicality.
Q & A
Basic Research Questions
Q. What are the critical steps and parameters for synthesizing 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Mannich Reaction : Introduction of the benzyl(methyl)aminomethyl group via formaldehyde, dimethylamine, and a phenolic precursor (e.g., daidzein derivatives) in ethanol under reflux .
- Phenoxy Substitution : Coupling of the 4-methoxyphenoxy group to the chromenone core using nucleophilic aromatic substitution under controlled pH and temperature (e.g., 60–80°C in aprotic solvents like DMF) .
- Hydroxylation : Selective oxidation or protection/deprotection strategies to preserve the 7-hydroxy group .
Key parameters include solvent choice (e.g., ethanol for Mannich reactions), reaction time optimization (2–25 hours depending on step), and purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) .
Q. Which characterization techniques are essential for verifying the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., benzyl(methyl)amino methyl at C8, methoxyphenoxy at C3) .
- Infrared Spectroscopy (IR) : Identifies functional groups like hydroxyl (~3200 cm⁻¹), carbonyl (~1650 cm⁻¹), and aromatic C-O-C stretches (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C25H25NO6: ~435.17) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this chromenone derivative?
- Methodological Answer :
- Substituent Variation : Systematically modify functional groups (e.g., replace 4-methoxyphenoxy with 4-hydroxyphenoxy to assess hydrogen bonding effects) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or phosphatase targets) and cellular models (e.g., cancer cell lines for cytotoxicity). Compare IC50 values and selectivity indices .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, focusing on substituent contributions to binding affinity .
- Data Interpretation : Cross-reference activity data with physicochemical properties (e.g., logP, topological polar surface area) to identify optimal lipophilicity and solubility profiles .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar chromenones?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
- Meta-Analysis : Compare data from multiple studies (e.g., IC50 ranges for kinase inhibition) and identify outliers using statistical tools like Grubbs’ test .
- Mechanistic Validation : Confirm target engagement via orthogonal methods (e.g., surface plasmon resonance for binding kinetics or CRISPR knockouts to validate pathway involvement) .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Silico ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks. Key parameters include:
- Lipinski’s Rule of Five : Assess molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors .
- CYP450 Metabolism : Predict metabolic stability using cytochrome P450 isoform binding simulations .
- Molecular Dynamics (MD) Simulations : Model compound behavior in lipid bilayers or plasma proteins to predict tissue distribution .
Data Contradiction Analysis
Q. How should conflicting data on synthetic yields for similar chromenones be addressed?
- Methodological Answer :
- Reaction Parameter Optimization : Replicate reported procedures while varying catalysts (e.g., DMAP vs. pyridine), solvents (e.g., dichloromethane vs. DMF), and temperatures to identify yield-limiting factors .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidation of hydroxyl groups or incomplete substitution) and adjust protecting group strategies accordingly .
- Collaborative Validation : Share protocols with independent labs to verify reproducibility, emphasizing detailed reporting of reaction conditions (e.g., stirring rate, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
